2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-isopropylphenyl)acetamide
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Overview
Description
2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-isopropylphenyl)acetamide is a complex organic compound with a spirocyclic structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-isopropylphenyl)acetamide typically involves the reaction of tert-butyl (2,4-dioxo-1,3-diazaspiro[4.5]dec-8-yl)carbamate with anhydrous potassium carbonate and 1-(2-bromoethoxy)-4-isopropylbenzene . The reaction is carried out under anhydrous conditions to prevent hydrolysis and ensure high yield.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps to those used in laboratory settings, scaled up to accommodate larger quantities of reagents and more stringent purity requirements.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-isopropylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as alkoxides or amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .
Scientific Research Applications
2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-isopropylphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on biological systems, particularly its anticonvulsant properties.
Medicine: Investigated as a potential therapeutic agent for treating epilepsy and other neurological disorders.
Mechanism of Action
The mechanism of action of 2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-isopropylphenyl)acetamide involves its interaction with specific molecular targets in the brain. It is believed to modulate the activity of neurotransmitters, thereby reducing the frequency and severity of seizures. The exact molecular pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- 4-[(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)methyl]benzoic acid methyl ester
- 3-[(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)methyl]benzonitrile
- (2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetic acid
Uniqueness
2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-isopropylphenyl)acetamide is unique due to its specific spirocyclic structure and the presence of an isopropylphenyl group. This structural uniqueness contributes to its distinct pharmacological properties and potential therapeutic applications .
Properties
IUPAC Name |
2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(4-propan-2-ylphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3/c1-13(2)14-6-8-15(9-7-14)20-16(23)12-22-17(24)19(21-18(22)25)10-4-3-5-11-19/h6-9,13H,3-5,10-12H2,1-2H3,(H,20,23)(H,21,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXUUBTSHTBUMCU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CN2C(=O)C3(CCCCC3)NC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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